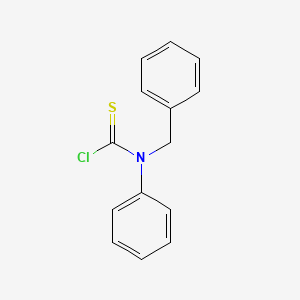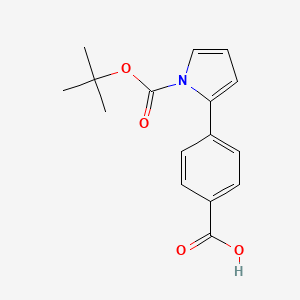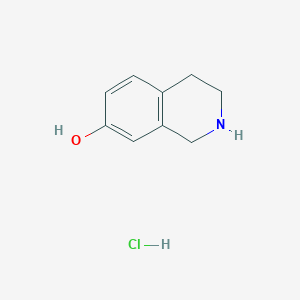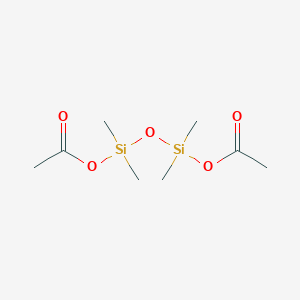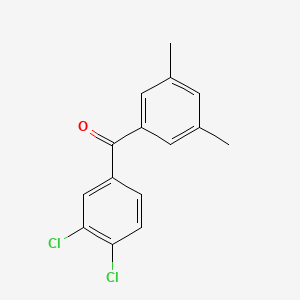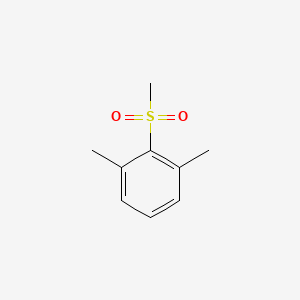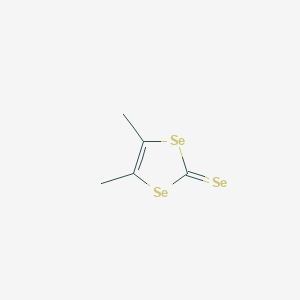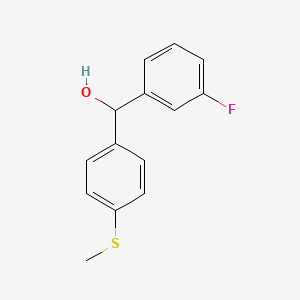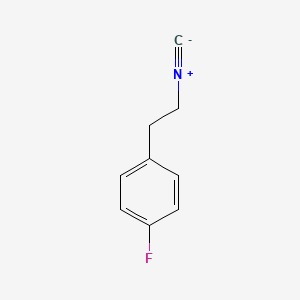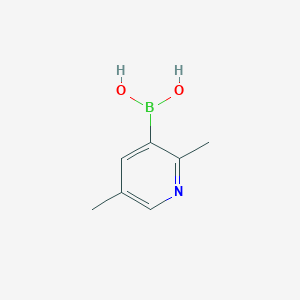
(2,5-dimethylpyridin-3-yl)boronic Acid
Overview
Description
(2,5-Dimethylpyridin-3-yl)boronic acid is a chemical compound with the following properties:
- Molecular Formula : C<sub>7</sub>H<sub>10</sub>BNO<sub>2</sub>
- Molecular Weight : 150.97 g/mol
- IUPAC Name : (2,5-Dimethylpyridin-3-yl)boronic acid
- SMILES : CC1=CN=C©C(=C1)B(O)O
Synthesis Analysis
Boronic acids are commonly synthesized through various methods, including Suzuki–Miyaura coupling, hydroboration, and other boron-based reactions. However, specific synthetic routes for this compound would require further investigation.
Molecular Structure Analysis
The molecular structure of (2,5-dimethylpyridin-3-yl)boronic acid consists of a pyridine ring with two methyl groups at positions 2 and 5, along with a boronic acid functional group.
Chemical Reactions Analysis
Boronic acids participate in various reactions, including Suzuki–Miyaura cross-coupling, which is widely applied for carbon–carbon bond formation. The interaction of boronic acids with diols and strong Lewis bases (such as fluoride or cyanide anions) makes them useful in sensing applications.
Physical And Chemical Properties Analysis
- Physical Form : Solid
- Purity : 98%
- Storage Temperature : Normal
- Hazard Statements : May damage fertility and the unborn child
Scientific Research Applications
Adsorption Studies and Catalysis :
- Miyata and Moffat (1980) investigated the adsorption of pyridine derivatives, including 2,6-dimethylpyridine, on stoichiometric and nonstoichiometric boron phosphate. This study has implications for understanding the interaction of boronic acid derivatives with different surface sites, which is important in catalysis and material science applications (Miyata & Moffat, 1980).
Synthesis and Chemical Reactions :
- Pomarański et al. (2019) explored Suzuki–Miyaura cross-coupling reactions using derivatives of dimethylpyridine and boronic acids. The study focused on regioselective and atropselective synthesis, contributing to the development of new pyridine derivatives, which can be useful in synthetic chemistry and drug design (Pomarański et al., 2019).
Boronic Acid Catalysis in Organic Chemistry :
- Hashimoto, Gálvez, and Maruoka (2015) described a boronic acid catalysis method for the aza-Michael addition of hydroxamic acid to quinone imine ketals. This finding is significant for the synthesis of densely functionalized cyclohexanes, highlighting the versatility of boronic acids in organic reactions (Hashimoto, Gálvez, & Maruoka, 2015).
Applications in Sensing Technologies :
- Wade and Gabbaï (2009) developed pyridinium boranes for colorimetric sensing of fluoride ions. This research has implications for the development of novel sensing materials for environmental and biological applications (Wade & Gabbaï, 2009).
- Huang et al. (2012) reviewed the progress of boronic acid sensors, including applications in detecting carbohydrates, dopamine, fluoride, and other bioactive substances. This highlights the role of boronic acids in the development of fluorescent sensors for biomedical and environmental monitoring (Huang et al., 2012).
Biomedical Applications :
- Cambre and Sumerlin (2011) discussed the biomedical applications of boronic acid-containing polymers, emphasizing their use in HIV, obesity, diabetes, and cancer treatment. This article underscores the potential of boronic acid derivatives in creating novel biomaterials for medical applications (Cambre & Sumerlin, 2011).
Safety And Hazards
Boric acid is considered hazardous, and precautions should be taken during handling. It may damage fertility and the unborn child.
Future Directions
Research on boronic acids continues to evolve, with applications ranging from therapeutics to separation technologies. Further studies may explore novel detection methodologies and interactions with proteins.
Please note that this analysis is based on available information, and specific details may require further investigation.
properties
IUPAC Name |
(2,5-dimethylpyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BNO2/c1-5-3-7(8(10)11)6(2)9-4-5/h3-4,10-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIMKPXQJBGSLSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00376732 | |
| Record name | 2,5-Dimethylpyridine-3-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00376732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,5-dimethylpyridin-3-yl)boronic Acid | |
CAS RN |
1029654-18-9 | |
| Record name | B-(2,5-Dimethyl-3-pyridinyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1029654-18-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Dimethylpyridine-3-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00376732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Oxaspiro[4.5]decane-1,3-dione](/img/structure/B1597672.png)


![2-[(4-Chlorophenyl)sulfonyl]ethanethioamide](/img/structure/B1597677.png)
